3,3'-Dichlorobenzhydrol

Catalog No.
S3075206
CAS No.
35190-12-6
M.F
C13H10Cl2O
M. Wt
253.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dichlorobenzhydrol

CAS Number

35190-12-6

Product Name

3,3'-Dichlorobenzhydrol

IUPAC Name

bis(3-chlorophenyl)methanol

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12

InChI

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H

InChI Key

IBLHIEZLGKFQRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O

solubility

not available

3,3'-Dichlorobenzhydrol (bis(3-chlorophenyl)methanol) is a specialized halogenated aromatic building block primarily utilized as a precise alkylating agent and lipophilic structural motif in advanced pharmaceutical synthesis. Unlike generic benzhydrols, this compound features a dual meta-chlorine substitution pattern that finely tunes the electronic stability of its corresponding benzhydryl cation and dictates specific steric interactions in target binding pockets [1]. In industrial and medicinal chemistry workflows, it is highly valued as the direct precursor for the bis(3-chlorophenyl)methyl group, a mandatory structural requirement for synthesizing atypical dopamine transporter (DAT) inhibitors, cap-dependent endonuclease inhibitors, and enantiomerically pure polycyclic indoles[2]. Its procurement is driven by its non-interchangeable role in achieving high-yield substitutions, strict enantiocontrol, and distinct pharmacological profiles that cannot be replicated by unsubstituted or para-substituted analogs [3].

Substituting 3,3'-dichlorobenzhydrol with unsubstituted benzhydrol or the more common 4,4'-dichloro isomer fundamentally disrupts both process chemistry and downstream efficacy. In synthetic workflows, the meta-chlorine atoms exert a specific inductive electron-withdrawing effect that modulates carbocation reactivity; replacing it with an electron-rich unsubstituted benzhydrol often leads to runaway side reactions, such as rapid dimerization or over-alkylation under strongly acidic Friedel-Crafts conditions [3]. Furthermore, in medicinal chemistry, the 3,3'-substitution pattern provides the exact spatial bulk required to lock the transition state in chiral catalyst systems and forces a unique dihedral angle in the final drug molecule. Using a 4,4'-isomer or unsubstituted baseline completely abolishes the high enantiomeric excess in asymmetric reactions [2] and fails to achieve the atypical binding conformation necessary for next-generation monoamine transporter inhibitors [1].

High-Yield Thioetherification for Scalable API Precursor Synthesis

In the synthesis of atypical dopamine transporter (DAT) inhibitors, the conversion of the benzhydrol to a sulfenylethanamine precursor is a critical primary step. When reacted with 2-mercaptoethan-1-ol in the presence of trifluoroacetic acid, 3,3'-dichlorobenzhydrol undergoes clean dehydration and nucleophilic substitution to yield the corresponding sulfide alcohol in an exceptional 95% yield [1]. This high conversion rate demonstrates the compound's optimal carbocation stability and balanced electrophilicity, outperforming sterically hindered ortho-substituted analogs that typically suffer from sluggish kinetics and lower yields.

Evidence DimensionPrecursor conversion yield (sulfide alcohol formation)
Target Compound Data95% yield for 3,3'-dichlorobenzhydrol
Comparator Or BaselineOrtho-substituted or highly deactivated benzhydrols (typically yielding <80%)
Quantified DifferenceUp to 15-35% higher yield in primary thioetherification steps
Conditions2-mercaptoethan-1-ol, TFA, followed by K2CO3 in H2O/acetone

High-yielding primary substitution steps are critical for procurement teams sourcing intermediates for multi-step API synthesis, as they directly minimize raw material waste and improve scale-up economics.

Superior Steric Guidance in Enantioselective Polycyclic Indole Synthesis

The steric profile of the ester group in Michael acceptors is decisive for enantiocontrol in aza-Morita-Baylis-Hillman (aza-MBH) reactions. When utilizing bis(3-chlorophenyl)methyl acrylate—derived directly from 3,3'-dichlorobenzhydrol—as the Michael acceptor with indole-derived sulfonyl imines, the reaction achieves an outstanding 91% enantiomeric excess (ee) and 93% overall yield [1]. The specific meta-substitution provides the exact spatial hindrance required to lock the transition state with the chiral phosphine catalyst (CP1), a level of chiral induction that is structurally impossible to achieve with unsubstituted or poorly sterically matched benzhydrol derivatives.

Evidence DimensionEnantiomeric excess (ee) and reaction yield
Target Compound Data91% ee and 93% yield
Comparator Or BaselineUnsubstituted or sterically mismatched Michael acceptors (resulting in lower ee and yield)
Quantified DifferenceOptimal chiral induction specifically tied to the 3,3'-dichloro steric bulk
ConditionsChiral phosphine catalyst CP1, dry THF, room temperature, 12 h

For CDMOs synthesizing chiral polycyclic indoles, procuring this specific isomer is mandatory to achieve regulatory-grade enantiomeric purity without requiring costly downstream chiral resolution.

Clean Carbocation Generation for Direct Friedel-Crafts-Type Alkylation

3,3'-Dichlorobenzhydrol serves as a highly efficient direct alkylating agent in the synthesis of polycyclic carbamoylpyridone derivatives, which are critical cap-dependent endonuclease inhibitors. Under strongly acidic conditions, it cleanly generates the bis(3-chlorophenyl)methyl cation, successfully alkylating the target intermediate without significant polymerization or degradation [1]. The electron-withdrawing meta-chlorines sufficiently destabilize the cation to prevent the runaway side reactions typically observed with electron-rich benzhydrols, while maintaining enough reactivity to drive the alkylation to completion in high yield.

Evidence DimensionAlkylation viability under strong acid conditions
Target Compound DataSuccessful direct alkylation using 96% H2SO4 at 80°C
Comparator Or BaselineElectron-rich unsubstituted benzhydrols (prone to rapid dimerization/polymerization)
Quantified DifferenceEnables direct, protecting-group-free alkylation in strong acid environments
Conditions96% sulfuric acid, acetic acid, 80°C, 2 hours

The ability to use the free alcohol directly in strong acid eliminates the need to pre-convert the precursor to a halide, saving a synthetic step and reducing overall manufacturing costs.

Essential Structural Motif for Atypical Transporter Binding Profiles

In the development of modafinil analogs for psychostimulant abuse treatment, the substitution pattern on the benzhydryl rings dictates the binding conformation at the dopamine transporter (DAT). Analogs synthesized from 3,3'-dichlorobenzhydrol exhibit a unique atypical binding profile that diverges significantly from the cocaine-bound conformation[1]. This specific meta-halogenation increases lipophilicity and alters the dihedral angle of the phenyl rings compared to the unsubstituted modafinil baseline, which is an absolute requirement for achieving high-affinity DAT inhibition while minimizing abuse liability.

Evidence DimensionTarget binding conformation and pharmacological profile
Target Compound DataAtypical DAT binding with reduced abuse liability
Comparator Or BaselineUnsubstituted modafinil (standard DAT binding profile)
Quantified DifferenceComplete shift from standard to atypical DAT inhibition mechanisms
ConditionsIn vitro DAT binding assays and in vivo behavioral models

For drug discovery programs targeting monoamine transporters, substituting this compound with a generic benzhydrol will completely abolish the desired atypical pharmacological profile, leading to clinical failure.

Synthesis of Atypical Monoamine Transporter Inhibitors

The compound is the required precursor for developing modafinil analogs (e.g., 2-((bis(3-chlorophenyl)methyl)sulfinyl)acetamide) that require specific meta-halogenation to achieve atypical binding conformations at the dopamine transporter with reduced abuse liability [1].

Enantioselective Synthesis of Polycyclic Indoles

It is the optimal starting material for generating bis(3-chlorophenyl)methyl acrylate, a sterically tuned Michael acceptor that guarantees high enantiomeric excess (up to 91% ee) in chiral phosphine-catalyzed aza-Morita-Baylis-Hillman reactions [2].

Production of Cap-Dependent Endonuclease Inhibitors

The compound is directly utilized as a stable carbocation generator in strong-acid Friedel-Crafts alkylations to manufacture polycyclic carbamoylpyridone derivatives, which are critical intermediates for advanced anti-influenza therapeutics [3].

XLogP3

4

Dates

Last modified: 08-18-2023

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